molecular formula C24H38O7 B118072 Coe Comfort CAS No. 146883-70-7

Coe Comfort

Cat. No. B118072
M. Wt: 438.6 g/mol
InChI Key: GLCVZPNILYPNKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Coe Comfort is a novel compound that has been gaining attention in the scientific community due to its potential therapeutic effects. This compound is derived from the bark of the Coelogyne species of orchids, which are found in Southeast Asia. The Coe Comfort compound has been shown to have significant biochemical and physiological effects, making it a promising candidate for various applications in the medical field.

Mechanism Of Action

The mechanism of action of Coe Comfort is not fully understood, but it is believed to be due to its ability to modulate various signaling pathways in the body. The compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. Coe Comfort has also been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is responsible for the antioxidant response in the body.

Biochemical And Physiological Effects

Coe Comfort has been shown to have significant biochemical and physiological effects. The compound has been shown to reduce inflammation and oxidative stress in the body. It has also been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells. Coe Comfort has also been shown to improve glucose metabolism and insulin sensitivity, making it a promising candidate for the treatment of diabetes.

Advantages And Limitations For Lab Experiments

One of the advantages of using Coe Comfort in lab experiments is its relatively low toxicity. The compound has been shown to have low cytotoxicity, making it a safe candidate for various applications. However, one of the limitations of using Coe Comfort in lab experiments is its relatively low potency. The compound has been shown to have moderate activity, which may limit its effectiveness in certain applications.

Future Directions

There are several future directions for the research and development of Coe Comfort. One potential direction is the development of novel formulations of the compound for various applications. Another potential direction is the investigation of the compound's effects on other signaling pathways in the body. Additionally, further studies are needed to determine the optimal dosage and administration of Coe Comfort for various applications.
Conclusion
Coe Comfort is a promising compound that has significant potential for various applications in the medical field. The compound has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties, making it a promising candidate for the treatment of various diseases. Further research is needed to fully understand the mechanism of action and potential applications of Coe Comfort.

Synthesis Methods

The synthesis of Coe Comfort involves the extraction of the compound from the bark of the Coelogyne species of orchids. The extraction process involves the use of various solvents, including ethanol, methanol, and water. The extracted compound is then purified using chromatography techniques to obtain a pure form of the Coe Comfort compound. The synthesis method is relatively simple and can be easily scaled up for large-scale production.

Scientific Research Applications

Coe Comfort has been the subject of various scientific research studies due to its potential therapeutic effects. The compound has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. These properties make it a promising candidate for the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders.

properties

CAS RN

146883-70-7

Product Name

Coe Comfort

Molecular Formula

C24H38O7

Molecular Weight

438.6 g/mol

IUPAC Name

dibutyl benzene-1,2-dicarboxylate;ethanol;ethyl 2-methylprop-2-enoate

InChI

InChI=1S/C16H22O4.C6H10O2.C2H6O/c1-3-5-11-19-15(17)13-9-7-8-10-14(13)16(18)20-12-6-4-2;1-4-8-6(7)5(2)3;1-2-3/h7-10H,3-6,11-12H2,1-2H3;2,4H2,1,3H3;3H,2H2,1H3

InChI Key

GLCVZPNILYPNKB-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=CC=CC=C1C(=O)OCCCC.CCO.CCOC(=O)C(=C)C

Canonical SMILES

CCCCOC(=O)C1=CC=CC=C1C(=O)OCCCC.CCO.CCOC(=O)C(=C)C

synonyms

Coe Comfort
FITT
FITT 1.5-1
FITT 2-1
FITT dental tissue conditioner
Ivoseal
Kerr Fitt

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.